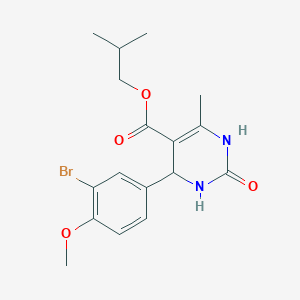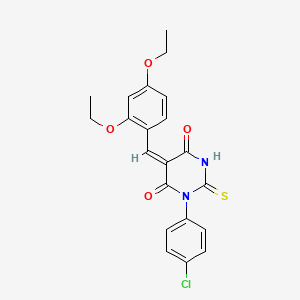![molecular formula C16H22N2O B5125822 1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5125822.png)
1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole, commonly referred to as DMHP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMHP belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. In
作用機序
DMHP binds to the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. Activation of these receptors by DMHP can lead to a variety of effects, including changes in pain sensation, appetite, and mood. DMHP has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
DMHP has been shown to have a variety of biochemical and physiological effects. In animal studies, DMHP has been shown to increase food intake, decrease locomotor activity, and produce antinociceptive effects. DMHP has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using DMHP in lab experiments is that it is a synthetic compound, which allows for precise control over the dose and purity of the compound. DMHP also has a longer half-life than some other synthetic cannabinoids, which may make it more suitable for certain types of experiments. However, one limitation of using DMHP in lab experiments is that it is a relatively new compound, and there is still much to be learned about its effects and potential applications.
将来の方向性
There are many potential future directions for research involving DMHP. One area of interest is the potential therapeutic applications of DMHP in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the potential use of DMHP as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to fully understand the effects and mechanisms of action of DMHP, as well as its potential advantages and limitations for use in lab experiments.
合成法
DMHP can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with 1-bromopentane to form 5-(2,4-dimethylphenoxy)pentane, followed by the reaction of this intermediate with imidazole to form DMHP. Another method involves the reaction of 2,4-dimethylphenol with 1-chloropentane to form 5-(2,4-dimethylphenoxy)pentyl chloride, which is then reacted with imidazole to form DMHP.
科学的研究の応用
DMHP has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. DMHP has been shown to bind to the CB1 and CB2 receptors in the endocannabinoid system, which can lead to changes in these physiological processes.
特性
IUPAC Name |
1-[5-(2,4-dimethylphenoxy)pentyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-14-6-7-16(15(2)12-14)19-11-5-3-4-9-18-10-8-17-13-18/h6-8,10,12-13H,3-5,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJPBCBPBUEQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)



![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)

![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)
![8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)
![[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5125833.png)
![4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5125836.png)

![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine](/img/structure/B5125843.png)
![ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5125849.png)